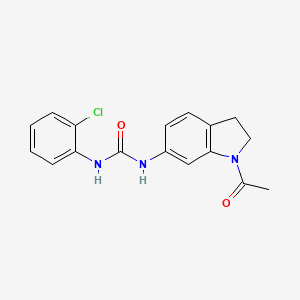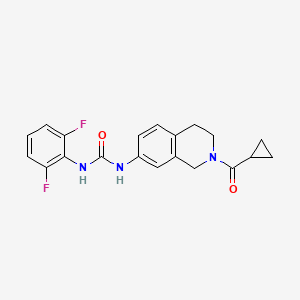![molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6](/img/structure/B6582315.png)
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound used in various scientific and industrial applications. Its unique structure, featuring tert-butyl and imidazolyl groups, makes it an interesting subject of study in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-1H-imidazole:
Starting with 2-methylimidazole and ethyl bromoacetate under basic conditions.
Reaction temperature: 60°C
Reaction time: 4 hours
Purification by column chromatography
Step 2: : Alkylation of 2-methyl-1H-imidazole:
Reacting 2-methyl-1H-imidazole with 2-chloroethylamine hydrochloride.
Reaction temperature: 70°C
Reaction time: 6 hours
Purification by recrystallization
Step 3: : Formation of the final compound:
Reacting tert-butylamine with the product from Step 2.
Reaction temperature: 50°C
Reaction time: 8 hours
Purification by distillation
Industrial Production Methods
In an industrial setting, the synthesis of N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves similar steps but on a larger scale. Automation and continuous flow reactors are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : In the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction using lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions involving halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminium hydride
Solvents: : Dichloromethane, methanol
Major Products
Oxidation: : Corresponding N-oxide derivatives
Reduction: : Simpler amines and alcohols
Substitution: : Various imidazolyl-substituted ethanediamides
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: : Employed as a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Acts as a molecular probe in studying enzyme activities and protein-ligand interactions.
Antimicrobial Studies: : Investigated for its potential antimicrobial properties.
Medicine
Drug Development: : Explored as a potential candidate in the development of new pharmaceuticals.
Diagnostics: : Used in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Science: : Incorporated into polymer structures to enhance stability and functionality.
Material Science: : Used in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets
Enzymes: : Interacts with enzymes by forming stable complexes, inhibiting or modulating their activity.
Receptors: : Binds to specific receptors, affecting signal transduction pathways.
Pathways Involved
Signal Transduction: : Modulates pathways involved in cell signaling.
Metabolic Pathways: : Affects metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N'-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]ethanediamide
N-tert-butyl-N'-[2-(2-propyl-1H-imidazol-1-yl)ethyl]ethanediamide
N-tert-butyl-N'-[2-(2-isopropyl-1H-imidazol-1-yl)ethyl]ethanediamide
Uniqueness
Structural Differences: : Unique arrangement of tert-butyl and imidazolyl groups.
Functional Differences: : Distinct chemical and biological properties compared to similar compounds.
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide stands out due to its specific functional groups, making it a versatile compound in research and industrial applications. Its distinctive reactivity and interaction with biological systems set it apart from other similar compounds.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNAWNJDRSHMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582302.png)
![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine](/img/structure/B6582341.png)
![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)
